3-ピロリジニル酢酸塩酸塩

説明

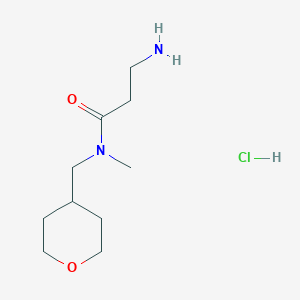

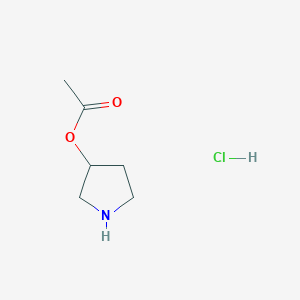

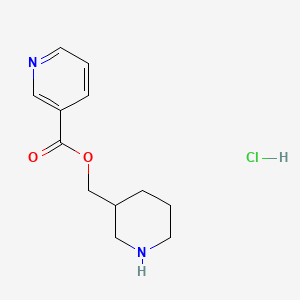

3-Pyrrolidinyl acetate hydrochloride is a chemical compound with the CAS Number: 1219949-49-1 . It has a molecular weight of 165.62 . The IUPAC name for this compound is pyrrolidin-3-yl acetate hydrochloride .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied. The pyrrolidine ring is a common nitrogen heterocycle used by medicinal chemists to create compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two main types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 3-Pyrrolidinyl acetate hydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and complex. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed .科学的研究の応用

- 3-ピロリジニル酢酸塩酸塩は、その抗痙攣効果について研究されてきました。 研究では、この化合物の誘導体が、特にscPTZ(皮下ペンチレンテトラゾール)試験において、動物モデルにおける発作に対する好ましい保護を示しました 。これらの知見は、てんかんや関連する状態の治療における潜在的な応用を示唆しています。

- 研究者らは、3-ピロリジニル酢酸塩酸塩の神経保護特性を研究してきました。 その誘導体は、MES(最大電気ショック)試験で活性を示し、神経細胞の損傷や機能不全からの保護における役割を示唆しています 。さらなる調査により、神経変性疾患におけるその使用を調べることができます。

- ピロリジン環の立体異性体—キラル炭素による—は、エナンチオ選択的薬物の設計に価値があります。置換基の異なる立体異性体と空間配向は、薬物候補におけるさまざまな生物学的プロファイルにつながる可能性があります。 創薬化学者は、この特徴を利用して、タンパク質への特定の結合モードを持つ新規化合物を作り出すことができます 。

- ピロリジン環は、創薬のための汎用性の高い足場として役立ちます。そのsp³混成は、ファーマコフォア空間の効率的な探求を可能にします。さらに、環の非平面性(「擬似回転」と呼ばれる)は、三次元的なカバレッジに寄与します。 研究者らは、この足場に基づいて、ピロリジン、ピロリジン-2-オン、ピロリジン-2,5-ジオンなど、生物活性分子を合成してきました 。

- ピロリジンなどのヘテロ原子を含む飽和環系を組み込むことで、構造的多様性が実現します。 創薬化学者は、ヘテロ原子を戦略的に導入して物理化学的特性を変更し、ADME/Tox(吸収、分布、代謝、排泄、毒性)を最適化し、薬物様特性を強化します 。

- 研究者らは、さまざまな合成アプローチを通じてピロリジン環を構築します。

抗痙攣特性

神経保護の可能性

キラル合成と創薬

創薬のための足場

物理化学的パラメーターの改変

合成戦略

Safety and Hazards

作用機序

Target of Action

It is known that pyrrolidine derivatives can interact with a variety of biological targets, contributing to their diverse biological activities .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Pyrrolidine derivatives are known to interact with various biochemical pathways, influencing their downstream effects .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives are known to exhibit a range of biological activities, which could be attributed to their interaction with various biological targets .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

特性

IUPAC Name |

pyrrolidin-3-yl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYOOYCOQZYSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)

![3-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394679.png)

![3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1394680.png)

![3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394683.png)

![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)

![3-[(Pentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394690.png)

![3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine](/img/structure/B1394691.png)

![3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394692.png)

![3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394693.png)

![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)

![3-[3-(Benzyloxy)propyl]pyrrolidine](/img/structure/B1394695.png)